molecular formula C25H26N2O3 B048237 Aurantiamide CAS No. 58115-31-4

Aurantiamide

货号: B048237
CAS 编号: 58115-31-4
分子量: 402.5 g/mol
InChI 键: KSVKECXWDNCRTM-GOTSBHOMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

反应类型: 橙酰胺经历各种化学反应,包括氧化、还原和取代反应 。 这些反应对于修饰化合物以增强其生物活性或创建具有特定性质的衍生物至关重要。

常用试剂和条件:

主要产物: 这些反应形成的主要产物包括橙酰胺乙酸酯和其他表现出增强的药理活性的衍生物 .

科学研究应用

Neurodegenerative Diseases

Aurantiamide has been investigated for its potential in treating Alzheimer's disease. In a study involving APP/PS1 mice:

  • Dosage : Administered at 10 mg/kg and 20 mg/kg.
  • Effects : Significant improvement in cognitive function was observed through the Morris Water Maze test, alongside a reduction in central inflammation markers .

Inflammatory Conditions

Research indicates that this compound can ameliorate lung inflammation:

  • Study Findings : Pretreatment with this compound acetate significantly reduced lung pathological changes and inflammatory markers .
  • Mechanism : The compound's ability to modulate inflammatory responses suggests its potential use in treating conditions characterized by excessive inflammation.

Cancer Treatment

This compound acetate has demonstrated antitumor activity:

  • In Vitro Studies : Studies have shown that it inhibits cancer cell growth by inducing apoptosis in various cancer cell lines .
  • Targets : It has been identified as an inhibitor of cathepsin K (CTSK) and matrix metalloproteinase 9 (MMP9), which are involved in tumor progression and metastasis .

Data Tables

Application AreaMechanism of ActionStudy Findings
Neurodegenerative DiseasesNLRP3 inflammasome inhibitionImproved cognitive function in AD models
Inflammatory ConditionsModulation of inflammatory pathwaysReduced lung inflammation markers
Cancer TreatmentInduction of apoptosisInhibited growth of cancer cells

Case Study 1: Alzheimer's Disease

In a controlled study, APP/PS1 mice treated with this compound showed significant improvements in cognitive tests compared to untreated controls. This effect was attributed to reduced neuroinflammation and enhanced microglial function.

Case Study 2: Lung Inflammation

This compound acetate was administered to models of lung inflammation, leading to a marked decrease in inflammatory markers and improved lung function metrics, highlighting its therapeutic potential in respiratory diseases.

相似化合物的比较

橙酰胺与其他二肽化合物有相似之处,但也具有使其脱颖而出的独特特性:

类似化合物:

独特性:

总之,橙酰胺是一种由于其多样的生物活性及其潜在的治疗应用而引起人们极大兴趣的化合物。 其独特的化学性质和作用机制使其成为各个科学领域宝贵的研究对象。

生物活性

Aurantiamide, a compound derived from the edible plant Portulaca oleracea (purslane), has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Pharmacokinetics and Biodistribution

A study on the pharmacokinetics of this compound and its acetate form demonstrated rapid absorption after oral administration in rats, with peak plasma concentrations (Cmax) occurring approximately 0.2 hours post-administration. The study employed a validated UHPLC-MS/MS method to quantify the compound in plasma and various tissues, revealing a significant decrease in concentration by 90% within four hours, indicating minimal long-term tissue accumulation .

Anti-Inflammatory Properties

Mechanism of Action:
this compound has been shown to suppress the activation of the NLRP3 inflammasome, a critical component in neuroinflammation. In a study involving APP/PS1 mice, this compound was administered at doses of 10 mg/kg and 20 mg/kg. Results indicated that it reduced M1 polarization of microglia and improved cognitive function as measured by the Morris Water Maze test .

Cytokine Modulation:
In another investigation, this compound acetate (AA) was found to significantly reduce pro-inflammatory cytokines in a mouse model of acute lung injury induced by lipopolysaccharides (LPS). AA pretreatment decreased neutrophil infiltration and inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

This compound acetate has demonstrated promising anticancer effects, particularly against malignant gliomas. Research indicated that it inhibited cell viability in U87 and U251 glioma cell lines in a dose- and time-dependent manner. The compound induced autophagic flux blockage and mitochondrial dysfunction, leading to increased autophagosome accumulation within treated cells .

Table 1: Summary of this compound's Anticancer Effects

Cell LineConcentration Range (μM)Effect on Cell ViabilityMechanism
U870-100Significant reductionAutophagic flux blockage
U2510-100Significant reductionMitochondrial dysfunction

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective properties, particularly in models of Alzheimer's disease. It promotes M2 polarization of microglial cells, which is associated with anti-inflammatory responses and improved cognitive abilities in mice . The signaling pathway involved includes STAT6 activation, which plays a crucial role in mediating these effects .

Case Studies

  • Study on Cognitive Function Improvement:
    • Objective: To assess the impact of this compound on cognitive decline in Alzheimer's disease models.
    • Findings: this compound treatment led to enhanced cognitive performance and modulation of microglial polarization towards an anti-inflammatory state.
  • Lung Inflammation Model:
    • Objective: To evaluate the protective effects of AA against LPS-induced lung injury.
    • Results: AA significantly reduced lung inflammation markers and improved histopathological outcomes.

属性

IUPAC Name

N-[(2S)-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c28-18-22(16-19-10-4-1-5-11-19)26-25(30)23(17-20-12-6-2-7-13-20)27-24(29)21-14-8-3-9-15-21/h1-15,22-23,28H,16-18H2,(H,26,30)(H,27,29)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVKECXWDNCRTM-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893261
Record name Aurantiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58115-31-4
Record name N-((1S)-1-(((2S)-1-Hydroxy-3-phenyl-propan-2-yl)carbamoyl)-2-phenyl-ethyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058115314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurantiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aurantiamide
Reactant of Route 2
Reactant of Route 2
Aurantiamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Aurantiamide
Reactant of Route 4
Reactant of Route 4
Aurantiamide
Reactant of Route 5
Reactant of Route 5
Aurantiamide
Reactant of Route 6
Reactant of Route 6
Aurantiamide
Customer
Q & A

Q1: What are the known biological activities of aurantiamide acetate?

A1: this compound acetate exhibits a range of biological activities, including:

  • Anticancer activity: Studies have demonstrated its ability to inhibit the growth of malignant gliomas [], possibly by blocking autophagic flux.
  • Anti-inflammatory activity: It has shown efficacy in reducing inflammation in models of lipopolysaccharide-induced acute lung injury [], potentially through modulation of the NF-κB and PI3K/AKT signaling pathways.
  • Antinociceptive activity: this compound acetate has demonstrated pain-reducing effects. []

Q2: How does this compound acetate exert its anticancer effects?

A2: Research suggests that this compound acetate might suppress the growth of malignant gliomas by inhibiting autophagic flux []. This process involves the degradation and recycling of cellular components. By disrupting this process, this compound acetate could potentially induce cell death in cancer cells.

Q3: Does this compound acetate interact with specific molecular targets?

A3: Yes, this compound acetate has been identified as a selective inhibitor of cathepsin L [, ], a lysosomal cysteine protease involved in various physiological and pathological processes.

Q4: What is the role of NLRP3 inflammasome in this compound's activity?

A4: Research indicates that this compound can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation []. This suggests a potential mechanism for its anti-inflammatory effects.

Q5: How does this compound affect microglial cells?

A5: Studies have shown that this compound can promote the M2 polarization of microglial cells [], which are immune cells in the brain. M2 polarization is associated with anti-inflammatory effects and tissue repair, suggesting a potential role for this compound in neurodegenerative diseases.

Q6: What is the molecular formula and weight of this compound acetate?

A6: The molecular formula of this compound acetate is C29H32N2O5, and its molecular weight is 488.58 g/mol. []

Q7: What spectroscopic techniques are used to characterize this compound acetate?

A7: Various spectroscopic techniques, including 1H NMR, 13C NMR, 2D NMR, and MS, are commonly employed to elucidate the structure of this compound acetate. [, , , ] These techniques provide valuable information about the compound's connectivity, stereochemistry, and molecular weight.

Q8: What is the absolute configuration of this compound acetate from marine organisms?

A8: The absolute configuration of this compound acetate isolated from the marine red alga Caloglossa leprieurii has been determined as 4S,7S. []

Q9: How do structural modifications of this compound acetate affect its biological activity?

A9: Modifications to the N-terminal substitution and the amino acid residue of this compound acetate have been explored to assess their impact on analgesic and anti-inflammatory activity []. These studies have identified pentapeptides and tricosamers as promising derivatives with enhanced potency compared to the parent compound.

Q10: Have any hybrid molecules incorporating this compound acetate been developed?

A10: Yes, researchers have synthesized hybrid molecules combining this compound acetate with isopropylated genipin, aiming to enhance its anti-inflammatory properties. These hybrids have shown promising results in inhibiting TNF-α secretion and reducing NO production, potentially through the modulation of NF-κB and MAPK signaling pathways [].

Q11: What is known about the pharmacokinetics of this compound and this compound acetate?

A11: A study in rats revealed that this compound and this compound acetate are rapidly absorbed after oral administration, reaching peak plasma concentrations (Cmax) within approximately 0.2 hours []. Both compounds undergo extensive metabolism, with concentrations decreasing by about 90% within 4 hours, indicating efficient elimination and minimal risk of tissue accumulation.

Q12: Have any biomarkers been identified for monitoring this compound acetate's therapeutic effects?

A12: While specific biomarkers for this compound acetate are yet to be established, research has highlighted potential targets. For instance, transcriptomic analysis of lung epithelial cells treated with this compound acetate revealed significant changes in gene expression related to inflammation and adhesion, suggesting these pathways as potential areas for biomarker development [].

Q13: How is computational chemistry being utilized in this compound research?

A13: Computational approaches such as molecular docking and molecular dynamics simulations are extensively used to study the interactions of this compound and its derivatives with various target proteins. [, , , , , , ] These methods provide valuable insights into binding modes, affinities, and potential mechanisms of action.

Q14: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound derivatives?

A14: Yes, QSAR models have been developed to predict the biological activity of this compound derivatives. [] These models correlate structural features of the molecules with their observed activity, aiding in the design of new and more potent analogs.

Q15: What is known about the toxicity and safety profile of this compound acetate?

A15: While this compound acetate has demonstrated promising biological activities, information regarding its toxicity and safety profile is limited. Further research, particularly in vivo studies, is crucial to assess potential adverse effects and determine safe and effective doses for therapeutic applications.

Q16: From which natural sources are this compound and its acetate derivative obtained?

A16: this compound and this compound acetate have been isolated from various plant sources, including:

  • Clematis terniflora DC []
  • Portulaca oleracea L. (purslane) []
  • Hedyotis corymbosa Lamk. []
  • Caloglossa leprieurii (red alga) []
  • Dianthus superbus []
  • Aspergillus penicilloides (fungus) []
  • Gomphrena celosioides []
  • Murraya exotica []
  • Houttuynia cordata []
  • Cichorium intybus L. []
  • Cordyceps sinensis []
  • Nerviliae fordii []
  • Selaginella involven Spring []
  • Ligularia narynensis []
  • Arisaema erubescens []
  • Sigmadocia cymiformis Esper (marine sponge) []
  • Dregea volubilis []
  • Areca catechu []
  • Viola yedoensis [, ]
  • Inula cappa []
  • Vitex leptobotrys []
  • Rhizoma Iridis Tectori []
  • Angiopteris fokiensis []
  • Artemisia lactiflora []
  • Crateva adansonii DC []
  • Gomphrena agrestis []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。